molecular formula C5H5ClN2S B1632470 4-Chloro-6-methylthiopyrimidine CAS No. 89283-48-7

4-Chloro-6-methylthiopyrimidine

Cat. No.: B1632470
CAS No.: 89283-48-7
M. Wt: 160.63 g/mol
InChI Key: BMQSAIGMUNXTKZ-UHFFFAOYSA-N
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Description

4-Chloro-6-methylthiopyrimidine is a heterocyclic compound with the molecular formula C5H5ClN2S. It belongs to the pyrimidine family, which is known for its presence in biological systems as components of nucleic acid bases such as cytosine, thymine, and uracil. Pyrimidines are also found in various pharmaceuticals and agrochemicals due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methylthiopyrimidine typically involves the chlorination of 6-methylthiopyrimidine. One common method includes the reaction of 6-methylthiopyrimidine with thionyl chloride in the presence of a chlorination catalyst. The reaction is carried out under reflux conditions, and the product is purified through crystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of formamide, absolute ethyl alcohol, and sodium ethoxide, followed by the addition of diethyl malonate. The mixture is then subjected to chlorination using thionyl chloride, resulting in the formation of this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-methylthiopyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: 4-Amino-6-methylthiopyrimidine or 4-Alkoxy-6-methylthiopyrimidine.

    Oxidation: 4-Chloro-6-methylsulfonylpyrimidine.

    Condensation Reactions: Polycyclic pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methylthiopyrimidine involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of enzymes involved in nucleic acid synthesis, leading to its potential use as an antiviral or anticancer agent. The compound’s ability to undergo nucleophilic substitution allows it to form covalent bonds with target molecules, disrupting their normal function .

Comparison with Similar Compounds

  • 4-Chloro-2-methylthiopyrimidine
  • 4-Chloro-6-ethoxy-2-methylthiopyrimidine
  • 4-Chloro-6-phenylpyrimidine
  • 2-Methylthiopyrimidine
  • 4-Chloro-6-methoxyquinoline

Comparison: 4-Chloro-6-methylthiopyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Compared to 4-Chloro-2-methylthiopyrimidine, it has an additional chlorine atom, enhancing its potential for nucleophilic substitution reactions. The presence of the methylthio group also differentiates it from other pyrimidine derivatives, contributing to its unique chemical and biological properties .

Properties

IUPAC Name

4-chloro-6-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2S/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQSAIGMUNXTKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618311
Record name 4-Chloro-6-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89283-48-7
Record name 4-Chloro-6-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4,6-dichloro-pyrimidine (10.0 g, 67 mmol) in THF (55 ml), sodium thiomethylate (5.175 g, 74 mmol) is added under inert gas atmosphere. The reaction mixture is stirred at 60° C. overnight. After cooling down to r.t., the reaction mixture is diluted with ethyl acetate and water (100 ml each). The organic phase is removed and the aqueous phase is extracted with ethyl actetate. The combined organic phases are washed and dried, and the solvent is evaporated to give 9.74 g (90%) of a pale yellow solid (contains ca. 9% of starting material and ca. 9% of 4,6-dimethylsulfanyl-pyrimidine) which is used without any further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.175 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

1H-NMR: 4.85 (bs, 2H), 6.29 (s, 1H), 7.21-7.39 (m, 3H), 8.64 (s, 1H) To 10 ml of an ethanol solution of 1.5 g of 4,6-dichloropyrimidine was slowly added 0.78 g of sodium thiomethoxide at 0° C., followed by stirring at 0° C. for 7 hours. A saturated aqueous ammonium chloride solution was added to the reaction mixture and concentrated under reduced pressure. The residue was extracted three times with chloroform. The chloroform layers were combined, washed with water, dried over anhydrous magnesium sulfate, and then concentrated. The residue was subjected to silica gel column chromatography to give 1.1 g of 4-chloro-6-methylthiopyrimidine.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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